3-Oxo-1,2-benzisothiazol-2-ide 1,1-dioxide
Overview
Description
3-Oxo-1,2-benzisothiazol-2-ide 1,1-dioxide, also known as BIT, is a heterocyclic compound that has gained significant attention in scientific research due to its diverse applications in various fields. BIT is a white crystalline solid that is soluble in water and shows excellent thermal stability. This compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for use in pharmaceuticals, cosmetics, and other industries.
Scientific Research Applications
Phytotoxic Activities
A study by Miyamoto, Ikeda, & Wakabayashi (2003) explored the phytotoxic activities of N-substituted phenyl isothiazolone derivatives, including 3-oxo-1,2-benzisothiazol-2-ide 1,1-dioxide. These compounds demonstrated significant phytotoxicity, indicating potential use as peroxidizing herbicides.
Biological Activity and Derived Radicals
In 2010, Zakharova et al. synthesized various N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides, evaluating their inhibitory activity against human leukocyte elastase and acetylcholinesterase. This indicates potential biomedical applications for these compounds.
Structural Analysis and Reactivity
A study by Fonseca (2009) provided a structural analysis of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, exploring its reactivity in catalytic transfer reduction. This contributes to understanding the chemical reactivity of such compounds.
Photochemistry Studies
Ismael et al. (2012) conducted a study on the photochemistry of a novel tetrazole-saccharyl conjugate, which included 1,2-benzisothiazol-3(2H)-one 1,1-dioxide. They proposed various photofragmentation pathways, relevant in the field of photochemistry.
Molecular Structure and Infrared Spectra
The work of Kaczor et al. (2008) focused on the molecular structure and infrared spectra of monomeric 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide. This study aids in understanding the vibrational spectra and molecular geometry of such compounds.
Catalytic Applications in Organic Synthesis
Banerjee et al. (2020) Banerjee, Bhardwaj, Kaur, Kaur, & Singh (2020) summarized the catalytic applicability of saccharin and its derivatives, including 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, in various organic transformations. This highlights the potential use of these compounds in synthetic organic chemistry.
Biologically Active Derivatives
Zia-ur-Rehman et al. (2009) Zia-ur-Rehman, Choudary, Elsegood, Siddiqui, & Khan (2009) synthesized a series of biologically active derivatives of 1,2-benzisothiazole, demonstrating their potential in medicinal chemistry.
Synthetic Utilization in Polynitroaromatic Compounds
Zlotin et al. (2000) Zlotin, Kislitsin, Podgursky, Samet, Semenov, Buchanan, III, & Gakh (2000) reported on the synthesis of 4,6-dinitro-1,2-benzisothiazol-3-ones from 2-benzylthio-4,6-dinitrobenzamides, indicating the synthetic versatility of these compounds in organic chemistry.
Chapman Rearrangement in Pseudosaccharins
Kaczor et al. (2008) Kaczor, Proniewicz, Almeida, Gómez-Zavaglia, Cristiano, Beja, Silva, & Fausto (2008) studied the Chapman-type rearrangement in pseudosaccharins, providing insight into the rearrangement mechanisms of these compounds.
Preparation from Lithiated Intermediates
Dunn et al. (2004) Dunn, Hajiaghamohseni, Lioi, Meierhoefer, Walters, & Beam (2004) described the preparation of 3-substituted 1,2-benzisothiazole 1,1-dioxides from lithiated intermediates, highlighting a synthetic pathway for these compounds.
properties
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZOJJKTDOEJC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NO3S- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872456 | |
Record name | Saccharinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-1,2-benzisothiazol-2-ide 1,1-dioxide | |
CAS RN |
16766-82-8 | |
Record name | Saccharinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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